

# Technical Support Center: Optimizing the Abbott Procleix Panther System Workflow

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Abbott

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the **Abbott** Procleix Panther system workflow.

## Troubleshooting Guides

This section provides solutions to common issues encountered during experiments on the Procleix Panther system.

Issue/Error Message	Question	Answer
Invalid Results	Q: What are the common causes of "Invalid" results, and how can they be resolved?	<p>A: Invalid results can stem from several factors. A primary cause can be related to the sample itself, such as the presence of clots or other inhibitors. Hardware or software malfunctions can also lead to invalid runs. To resolve this, ensure proper sample preparation techniques are followed, including checking for clots before loading. Regular maintenance and adherence to system protocols can minimize hardware and software-related errors. If the issue persists, a recalibration or service call may be necessary. In a study, the overall invalid test rate was found to be 1.60%, with pipette malfunction being a significant contributor.<sup>[1]</sup></p>
"Low Internal Control"	Q: What does a "low internal control" error indicate, and what are the troubleshooting steps?	<p>A: A "low internal control" error suggests a problem with the assay's internal control, which is crucial for validating the run. This can be due to issues with reagent integrity, improper sample preparation, or problems with the instrument's fluidics. To troubleshoot, first, check the expiration dates and storage conditions of all reagents. Rerunning the</p>

control with fresh reagents is recommended. Ensure that the sample preparation protocol was followed precisely. If the error continues, it may indicate a need for instrument maintenance, particularly focusing on the fluidics system. A retrospective analysis identified "low internal control" as one of the most frequent reasons for invalid runs.<sup>[1]</sup>

"VVFS" (Volume Verification Failure)

Q: How should I address a "VVFS" (verifying the volume of target capture reagent + samples) error?

A: A "VVFS" error indicates a failure in the system's ability to verify the correct volume of the target capture reagent and sample mixture. This can be caused by clots in the sample, incorrect tube placement, or issues with the pipetting system. To resolve this, visually inspect the sample for any clots before loading. Ensure that sample tubes are correctly seated in the racks. If the error persists, it may be due to a partial clog in the pipette tip or a malfunction in the volume-sensing mechanism, which may require a maintenance cycle or a service intervention. This error type was noted as a frequent cause of invalid runs in a quality monitoring study.<sup>[1]</sup>

"CLT" (Clot Detected)

Q: What is the recommended action when a "CLT" (clot

A: A "CLT" error signifies that the system has detected a clot

detected during aspiration)  
error occurs?

in the sample during the aspiration step. This is a direct indication of a sample quality issue. The immediate action is to remove the flagged sample. To prevent recurrence, it is essential to implement rigorous pre-analytical sample inspection. Samples should be visually checked for clots, and if necessary, centrifuged before being loaded onto the Panther system. The presence of clots was identified as a significant reason for invalid tests in a retrospective analysis.<sup>[1]</sup>

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## Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Procleix Panther system's workflow and performance.

Category	Question	Answer
Workflow Efficiency	Q: How can we improve the turnaround time (TAT) for our assays on the Procleix Panther system?	<p>A: The Procleix Panther system is designed for a streamlined workflow with features like continuous sample loading and releasing results as they are generated.</p> <p>[2] To further optimize TAT, focus on efficient sample batching and preparation. Implementing a "lean" workflow where samples are processed as they arrive, rather than in large batches, can significantly reduce the time to the first result. The system can produce the first result in approximately 3.5 hours, with subsequent results every 5 minutes.[3]</p>
System Throughput	Q: What is the maximum throughput of the Procleix Panther system, and how can we achieve it?	<p>A: The Procleix Panther system can process up to 275 samples in an 8-hour shift and 500 samples in 12 hours.[3] To maximize throughput, ensure the system is continuously supplied with samples, reagents, and consumables. Utilizing the system's continuous loading feature allows for uninterrupted operation. Proper planning of runs and minimizing downtime for maintenance are also key factors in achieving maximum throughput.</p>

Assay Performance	Q: What is the expected specificity of assays run on the Procleix Panther system?	A: Assays on the Procleix Panther system demonstrate high specificity. For instance, a study on the Procleix Ultrio Elite assay for HIV, HCV, and HBV showed an initial specificity of 99.98%, which increased to 100% after discriminatory testing. <a href="#">[1]</a> <a href="#">[4]</a>
Maintenance	Q: What are the key daily maintenance tasks to ensure optimal system performance?	A: Daily maintenance is crucial for minimizing errors and ensuring consistent results. Key tasks include checking and replenishing system fluids, emptying waste containers, and performing system diagnostics as prompted by the software. Adhering to the manufacturer's recommended daily maintenance schedule is essential for preventing common hardware-related errors.

## Data Presentation

Table 1: Procleix Panther System Performance Metrics

Performance Metric	Value	Source
Time to First Result	~ 3.5 hours	[3]
Throughput (8 hours)	275 results	[3]
Throughput (12 hours)	500 results	[3]
Overall Invalid Test Rate (in one study)	1.60%	[1]
Procleix Ultrio Elite Assay Specificity (initial)	99.98%	[1][4]
Procleix Ultrio Elite Assay Specificity (post-discriminatory testing)	100.00%	[1][4]

## Experimental Protocols

Protocol 1: General Nucleic Acid Extraction and Amplification on the Procleix Panther System (based on the Procleix Ultrio Elite Assay)

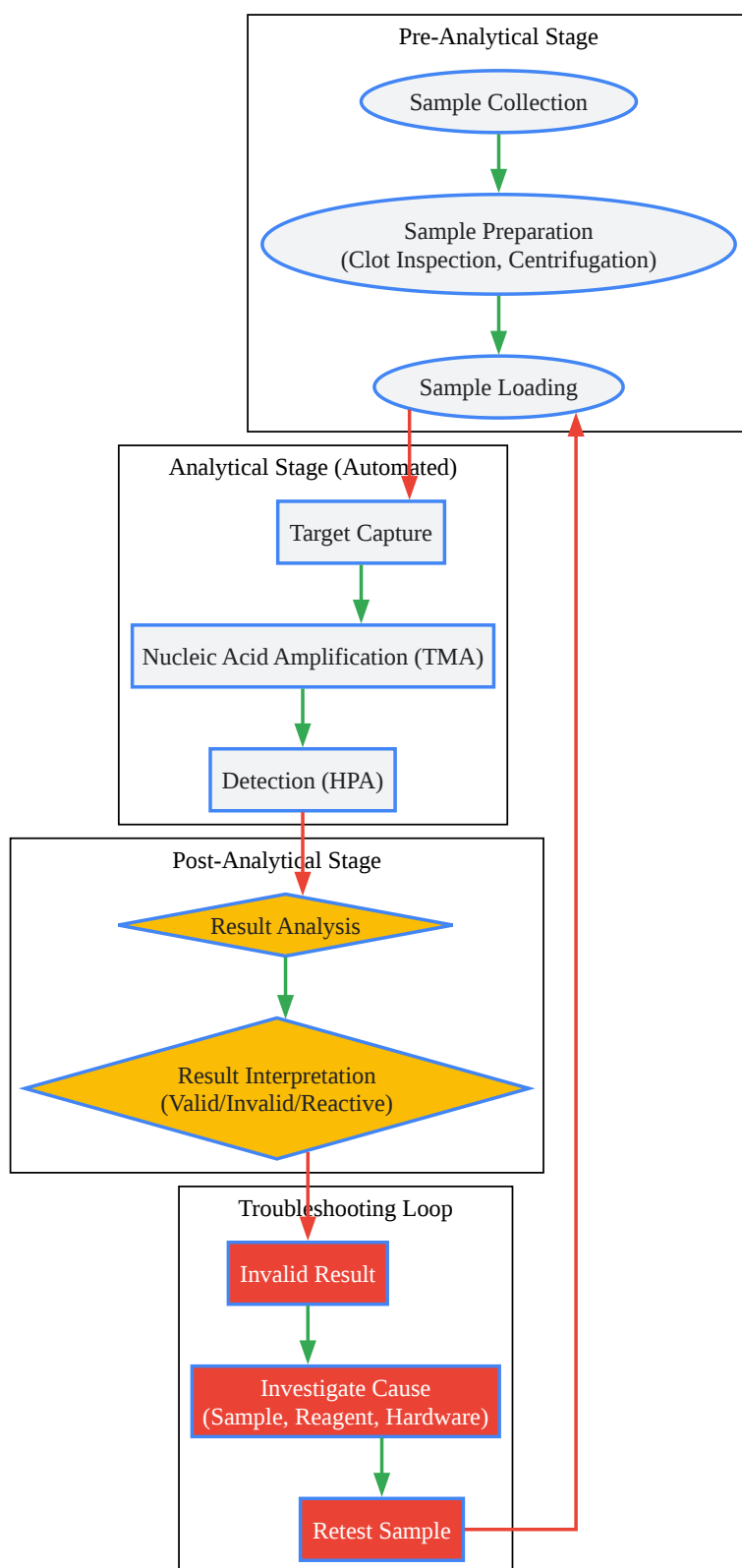
This protocol provides a general overview of the steps involved in a typical assay on the Procleix Panther system. Users should always refer to the specific assay's package insert for detailed instructions.

- Sample Preparation:
  - Ensure all samples are properly labeled and have been stored under the recommended conditions.
  - Visually inspect each sample for clots or other particulates. Centrifuge samples if necessary to remove any solid material.
- Reagent and Consumable Loading:
  - Check the inventory of all necessary reagents, including assay-specific kits, wash solutions, and enzymes.

- Ensure that all reagents are within their expiration dates and have been stored correctly.
- Load the required reagents and consumables onto the Procleix Panther system in their designated positions. The system's software will guide the user through this process.
- Initiating the Run:
  - Create a worklist in the system software, assigning specific assays to each sample.
  - Load the sample racks onto the system. The Panther system's robotic arm will then transport the samples for processing.
- Automated Processing:
  - Target Capture: The system pipettes the sample and reagents into a reaction tube. Target nucleic acids are captured by magnetic microparticles.
  - Amplification: The captured nucleic acids are amplified using Transcription-Mediated Amplification (TMA).
  - Detection: The amplified products are detected using a Hybridization Protection Assay (HPA), which generates a chemiluminescent signal.
- Results Analysis:
  - The system's software automatically analyzes the signal from each reaction and provides a qualitative result (e.g., reactive, non-reactive, or invalid).
  - Review the results and flag any that require further investigation or retesting.

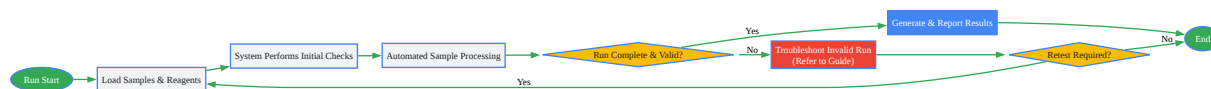
## Mandatory Visualization





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Caption: Procleix Panther System Experimental and Troubleshooting Workflow.



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Caption: Logical Flow for a Run on the Procleix Panther System.

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## References

- 1. Evaluation of the Procleix Ultrio Elite Assay and the Panther-System for Individual NAT Screening of Blood, Hematopoietic Stem Cell, Tissue and Organ Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procleix Panther System Featuring ART | Donor Testing | Grifols Diagnostic [diagnostic.grifols.com]
- 3. Procleix Panther System | Donor Testing | Grifols Diagnostic [diagnostic.grifols.com]
- 4. Evaluation of the Procleix Ultrio Elite Assay and the Panther-System for Individual NAT Screening of Blood, Hematopoietic Stem Cell, Tissue and Organ Donors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing the Abbott Procleix Panther System Workflow]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666368#improving-the-efficiency-of-the-abbott-procleix-panther-system-workflow]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)